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Compound of Interest

Compound Name: rel-(R*,S*)-Bicalutamide Sulfoxide

Cat. No.: B1159734

Get Quote

Introduction & Structural Context[1][2][3][4][5][6][7]
Bicalutamide (Casodex®) is a non-steroidal anti-androgen used extensively in the treatment of

prostate cancer.[1] The active pharmaceutical ingredient (API) is a racemate containing a

single chiral center at the C2 carbon. However, its oxidative impurity profile introduces

significant stereochemical complexity.

Bicalutamide Sulfoxide (often designated as Impurity A in pharmacopoeial monographs) arises

from the partial oxidation of the sulfide precursor or the metabolic reduction of the sulfone.

Unlike the parent drug, the sulfoxide moiety introduces a second chiral center at the sulfur

atom.

This guide specifically addresses the rel-(R,S)** diastereomeric series. Understanding this

specific relative configuration is critical because:

Synthetic Prevalence: It is often the major diastereomer formed during standard oxidation

protocols.

Analytical Resolution: It exhibits distinct spectroscopic signatures (NMR) and

chromatographic behavior compared to its rel-(R,R) counterpart.
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Biological Variance: The diastereomers possess distinct binding affinities to the Androgen

Receptor (AR).

Chemical Identity[4]
IUPAC Name:rel-(2R,S_S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-

fluorophenyl)sulfinyl]-2-hydroxy-2-methylpropanamide.

Molecular Formula:

[2][3]

Key Feature: Two stereogenic centers: Carbon (C2) and Sulfur (S).[4][5]

Stereochemical Profiling
The introduction of the sulfinyl group (

) creates four possible stereoisomers, existing as two pairs of enantiomers (diastereomers of
each other).

The Diastereomeric Pairs
The notation rel-(R,S) defines the relative configuration between the C2 carbon and the Sulfur

atom.

rel-(R,S) Pair (The Subject of this Guide):**

Consists of the enantiomeric pair:

and

.

Characteristics: In this configuration, the oxygen of the sulfoxide and the hydroxyl group of

the carbon often adopt a specific spatial arrangement (stabilized by intramolecular H-

bonding) that leads to distinct physical properties.

Formation: Typically the major product (Slow-moving in standard silica chromatography)

during non-stereoselective oxidation.
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rel-(R,R) Pair (The Alternative Diastereomer):**

Consists of the enantiomeric pair:

and

.

Characteristics: Often the minor product (Fast-moving) in synthesis.

Potency: Literature suggests this minor diastereomer may exhibit higher AR binding affinity

than the rel-(R,S) form.
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Figure 1: Stereochemical divergence upon oxidation of Bicalutamide Sulfide.

Synthesis & Formation Mechanism
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The synthesis of rel-(R,S)-Bicalutamide Sulfoxide is a precision oxidation process. The

standard protocol utilizes meta-chloroperbenzoic acid (mCPBA) but requires strict kinetic

control to prevent over-oxidation to the sulfone (Bicalutamide).

Experimental Protocol (Diastereoselective Formation)
This protocol yields the sulfoxide as a mixture, predominantly the rel-(R,S) diastereomer.

Reagents:

Precursor: Bicalutamide Sulfide (racemic at C2).

Oxidant: mCPBA (1.0 equivalent).[5]

Solvent: Dichloromethane (DCM).

Temperature: 0°C (Critical).[6][7][5]

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 eq of Bicalutamide Sulfide in anhydrous DCM. Cool to 0°C in an ice

bath.

Controlled Addition: Add 1.0 eq of mCPBA dropwise over 30 minutes. Note: Rapid addition or

excess oxidant leads to immediate sulfone formation.

Quenching: Monitor via TLC or HPLC. Quench immediately upon consumption of sulfide

(approx. 15-30 mins) with saturated

.

Work-up: Extract with DCM, wash with brine, dry over

, and concentrate.

Purification: The residue contains both diastereomers. Separation is achieved via silica gel

column chromatography (Eluent: Hexane/Ethyl Acetate).

Fraction 1 (Fast-moving):rel-(R,R) (Minor).
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Fraction 2 (Slow-moving):rel-(R,S) (Major).

Mechanistic Insight
The diastereoselectivity (favoring rel-(R,S)) arises from the steric hindrance of the tertiary

alcohol and the trifluoromethyl-phenyl moiety. The oxidant approaches the sulfur atom from the

face least obstructed by the bulky C2 substituents, resulting in a kinetic preference for the rel-

(R,S) configuration.

Analytical Characterization (Self-Validating
Systems)
Distinguishing the rel-(R,S) diastereomer from the rel-(R,R) form is critical for impurity

qualification. Standard achiral HPLC can separate the diastereomers, but NMR provides the

definitive structural proof.

Proton NMR ( -NMR) Diagnostic
The methylene protons (

) located between the chiral C2 and chiral S centers are diastereotopic.[7] Their magnetic
environment differs significantly between the two diastereomers due to magnetic anisotropy
induced by the sulfoxide oxygen.

Diagnostic Criteria (in

):
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Feature rel-(R,S) [Major/Slow] rel-(R,R) [Minor/Fast]

Methylene Signal (

)

Large separation (

)

Narrow separation (

)

(ppm) ~0.50 – 0.73 ppm ~0.11 – 0.20 ppm

Interpretation

The significant split indicates

the rel-(R,S) configuration,

where the S=O bond is

spatially oriented to deshield

one proton significantly more

than the other.

The minimal split indicates the

rel-(R,R) configuration, where

the magnetic environment is

more symmetric for the

methylene protons.

HPLC Separation Strategy
To validate the purity of the rel-(R,S) isolate, use the following conditions which exploit the

polarity difference between diastereomers.

Column: C18 Reverse Phase (e.g., Waters Symmetry, 150 x 4.6 mm, 3.5 µm).

Mobile Phase: Isocratic 65:35 (Water + 0.1% TFA : Acetonitrile + 0.1% TFA).[3]

Flow Rate: 1.0 - 1.2 mL/min.

Detection: UV at 270 nm.[3]

Elution Order:

rel-(R,R) (Less polar/Fast moving in normal phase; often elutes earlier in RP due to

intramolecular H-bonding reducing polarity).

rel-(R,S) (More polar/Slow moving).

Biological Implications
While often categorized simply as "Impurity A," the stereochemistry dictates biological activity.
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Potency: Research indicates that the rel-(R,R)** (minor) diastereomer is significantly more

potent (approx.[8] 3-fold higher affinity for the Androgen Receptor) than the rel-(R,S)**

(major) diastereomer.

Toxicity/Regulation: Because the major metabolic/synthetic impurity (rel-(R,S)) is less active,

its presence is primarily a chemical purity concern rather than a hyper-potent toxicological

risk. However, strict ICH limits (typically <0.15%) apply.
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Figure 2: Validation workflow for isolating rel-(R,S)-Bicalutamide Sulfoxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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